Sodium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide
Description
Sodium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sodium acetyl group, a dimethyltriazene moiety, and a benzenesulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Properties
Molecular Formula |
C10H13N4NaO3S |
|---|---|
Molecular Weight |
292.29 g/mol |
IUPAC Name |
sodium;acetyl-[4-(dimethylaminodiazenyl)phenyl]sulfonylazanide |
InChI |
InChI=1S/C10H14N4O3S.Na/c1-8(15)12-18(16,17)10-6-4-9(5-7-10)11-13-14(2)3;/h4-7H,1-3H3,(H,12,15);/q;+1/p-1 |
InChI Key |
SRDJTHBSAWDNHR-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)N=NN(C)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide typically involves multiple steps, starting with the preparation of the benzenesulfonyl chloride. This can be achieved using phosphorus pentachloride or phosphorus oxychloride as reagents The benzenesulfonyl chloride is then reacted with a suitable amine to form the sulfonamide intermediate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Sodium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various sulfonamide derivatives.
Scientific Research Applications
Sodium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of sodium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it binds to the active site of human neutrophil elastase, preventing the enzyme from degrading extracellular matrix proteins . This inhibition is mediated by the formation of a covalent acyl-enzyme complex, which is stabilized by hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of sodium acetyl({4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl})azanide.
Sulfonamides: A class of compounds with similar sulfonyl groups, used as antibacterial agents.
Benzamides: Compounds with similar amide linkages, known for their antioxidant and antibacterial activities.
Uniqueness
This compound is unique due to its combination of a sodium acetyl group, a dimethyltriazene moiety, and a benzenesulfonyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
